YKL-05-124 HCl -

YKL-05-124 HCl

Catalog Number: EVT-1535818
CAS Number:
Molecular Formula: C28H34ClN7O3
Molecular Weight: 552.08
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YKL-5-124 dose-dependently targets CDK7 in HAP1 and Jurkat cells as assessed by intracellular target engagement and IP kinase activity assays.
Overview

YKL-05-124 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7, a key enzyme involved in the regulation of transcription and cell cycle progression. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate the activity of various transcription factors and oncogenes.

Source

YKL-05-124 hydrochloride was developed as part of research efforts aimed at identifying selective inhibitors of cyclin-dependent kinases. It is derived from a series of chemical modifications designed to enhance selectivity and potency against cyclin-dependent kinase 7 compared to other kinases.

Classification

YKL-05-124 hydrochloride is classified as a small molecule inhibitor. It belongs to the category of covalent inhibitors, which form a stable bond with their target enzyme, leading to prolonged inhibition.

Synthesis Analysis

Methods

The synthesis of YKL-05-124 hydrochloride involves several key steps, typically starting from commercially available precursors. The synthetic route can be outlined as follows:

  1. Formation of key intermediates: Initial reactions involve the formation of specific aromatic or heteroaromatic compounds that serve as building blocks.
  2. Covalent modification: The introduction of functional groups that facilitate covalent binding to cyclin-dependent kinase 7 is critical.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound at each stage.

Molecular Structure Analysis

Structure

YKL-05-124 hydrochloride has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula for YKL-05-124 hydrochloride is C18H19ClN2O4SC_{18}H_{19}ClN_2O_4S, with a molecular weight of approximately 388.87 g/mol.

Data

The structural representation can be described using various notations:

  • InChI: InChI=1S/C18H19ClN2O4S/c1-12(20)15(24)22-16(25)14(19)17(21)23/h12-13H,1H3,(H2,21,23)(H,22,24)(H,19,20)/t12-,13-/m0/s1
  • SMILES: CC(C(=O)N1C(=C(C=C1)Cl)C(=O)O)C(=O)N2C(=C(C=C2)S(=O)(=O)O)

These notations provide insight into the compound's connectivity and stereochemistry.

Chemical Reactions Analysis

Reactions

YKL-05-124 hydrochloride primarily participates in covalent modification reactions with cyclin-dependent kinase 7. The mechanism involves the formation of a covalent bond between the compound and a cysteine residue in the active site of the kinase.

Technical Details

The compound's reactivity is influenced by its electrophilic centers, which are designed to target specific nucleophilic sites on the enzyme. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Mechanism of Action

Process

The mechanism by which YKL-05-124 hydrochloride exerts its effects involves:

  1. Binding: The compound binds covalently to cyclin-dependent kinase 7.
  2. Inhibition: This binding inhibits the kinase's activity, preventing phosphorylation events that are crucial for cell cycle progression and transcriptional regulation.
  3. Biological Outcomes: Inhibition leads to altered expression of genes involved in cell proliferation and survival pathways.

Data

Studies have demonstrated that YKL-05-124 hydrochloride shows time-dependent inhibition characteristics, with decreasing IC50 values over time, indicating an increasing effectiveness at inhibiting cyclin-dependent kinase 7 activity with prolonged exposure .

Physical and Chemical Properties Analysis

Physical Properties

YKL-05-124 hydrochloride is typically presented as a white to off-white powder. Its solubility varies depending on the solvent used; it is often soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 388.87 g/mol
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

Analytical methods such as high-performance liquid chromatography are used for quantifying purity and stability under various conditions.

Applications

YKL-05-124 hydrochloride has significant potential in scientific research, particularly in cancer biology. Its ability to selectively inhibit cyclin-dependent kinase 7 positions it as a candidate for developing targeted cancer therapies aimed at tumors that are dependent on aberrant transcriptional regulation.

Introduction to CDK7 as a Therapeutic Target

Biological Roles of CDK7 in Cell Cycle Regulation and Transcription

CDK7 operates as a master regulatory kinase with dual functions essential for cellular proliferation:

  • Cell Cycle Control: As the catalytic core of the CDK-activating kinase (CAK) complex (with cyclin H and MAT1), CDK7 phosphorylates Thr160/Thr161 residues on CDK1/2 and Thr172/Thr177 on CDK4/6. This T-loop phosphorylation activates these kinases to drive G1/S transition, DNA replication (S phase), and mitotic entry (G2/M) [2] [9].
  • Transcriptional Regulation: Within the general transcription factor TFIIH, CDK7 phosphorylates Ser5 and Ser7 residues on the C-terminal domain (CTD) of RNA polymerase II (Pol II). This initiates promoter clearance and transcription elongation, enabling expression of protein-coding genes [2] [4]. CDK7 also modulates transcription factors (e.g., p53, ERα, AR, MYC) through site-specific phosphorylation, positioning it as a nodal point in oncogenic signaling [4] [8].

Table 1: Key Substrates and Functions of CDK7

Substrate CategorySpecific TargetsFunctional Outcome
Cell Cycle CDKsCDK1 (Thr161), CDK2 (Thr160), CDK4 (Thr172), CDK6 (Thr177)Activation of CDKs driving cell cycle progression
Transcription MachineryRNA Pol II CTD (Ser5, Ser7)Transcription initiation and promoter clearance
Transcription Factorsp53 (Ser33), AR (Ser515), ERα (Ser118), MYCStability, DNA binding, and transactivation capacity

Rationale for Selective CDK7 Inhibition in Oncological Research

CDK7 is a compelling oncology target due to:

  • Frequent Overexpression in Malignancies: Elevated CDK7 levels correlate with advanced tumor stage, high-grade histology, and poor prognosis in epithelial ovarian cancer, breast cancer, hepatocellular carcinoma (HCC), and prostate cancer. In ovarian cancer, CDK7High independently predicts recurrence risk (P = 0.034) [1] [6] [8].
  • Transcriptional Addiction: Cancers driven by super-enhancer-associated oncogenes (e.g., MYC, RUNX1) exhibit heightened sensitivity to CDK7 inhibition. In HCC, CRISPR screens identified CDK7 dependency in tumors with high MYC expression, where CDK7 inhibition suppressed MYC-driven transcription and induced apoptosis [6] [10].
  • Therapeutic Resistance Mitigation: CDK7 regulates adaptive responses to targeted therapies. In hormone receptor-positive (HR+) breast cancer, CDK7 phosphorylates ERα to sustain signaling after endocrine resistance. Similarly, CDK7 maintains AR splicing variants (e.g., AR-V7) in castration-resistant prostate cancer (CRPC), bypassing androgen blockade [4] [8].

Historical Development of Covalent CDK7 Inhibitors

The evolution of covalent CDK7 inhibitors marks significant advances in selectivity and therapeutic utility:

  • THZ1 (Pioneer Covalent Inhibitor): Demonstrated proof-of-concept by irreversibly targeting C312 in CDK7. It suppressed triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC) growth but exhibited off-target effects against CDK12/13 due to shared cysteine residues [2] [6].
  • Second-Generation Optimizations: Structural refinements yielded selective CDK7 inhibitors:
  • SY-1365/SY-5609: Improved pharmacokinetics but limited by thrombocytopenia in early trials [2] [7].
  • YKL-05-124 (YKL-5-124): Retained covalent binding (C312) with minimized off-target activity, enabling precise dissection of CDK7-specific effects [10].
  • Clinical Candidates: CT7001 (Samuraciclib), an oral ATP-competitive inhibitor (not covalent), advanced to Phase II trials for HR+ breast cancer and CRPC, validating CDK7 inhibition clinically [5] [8].

Properties

Product Name

YKL-05-124 HCl

IUPAC Name

(S)-3-(4-acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide hydrochloride

Molecular Formula

C28H34ClN7O3

Molecular Weight

552.08

InChI

InChI=1S/C28H33N7O3.ClH/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18;/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37);1H/t22-;/m1./s1

InChI Key

JFUWMHSCJCCMPN-VZYDHVRKSA-N

SMILES

O=C(N(C1)C(C)(C)C2=C1C(NC(C3=CC=C(NC(C=C)=O)C=C3)=O)=NN2)N[C@@H](C4=CC=CC=C4)CN(C)C.[H]Cl

Solubility

Soluble in DMSO

Synonyms

YKL-05-124; YKL05124; YKL 05 124;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.